(1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL is a chiral compound with significant applications in various scientific fields. Its unique stereochemistry and functional groups make it an interesting subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a ligand in enzyme studies. Its interactions with various enzymes can provide insights into enzyme mechanisms and functions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL
Uniqueness
Compared to its similar compounds, (1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL exhibits unique stereochemical properties that influence its reactivity and interactions. Its specific configuration allows for selective binding to certain molecular targets, making it distinct in its applications and effects.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(2,4-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-5-10(8(2)6-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m1/s1 |
InChI Key |
QRRFXAGSYFYLJX-MWLCHTKSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H]([C@@H](C)O)N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(C)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.